BenchChemオンラインストアへようこそ!

Urea, 1-morpholinomethyl-

Platelet aggregation inhibition Antithrombotic Cardiovascular pharmacology

Morpholinomethylurea (MMU, CAS 5657-22-7) is the direct-acting antiaggregant core of plafibride, with superior in vitro potency to clinical acyl derivatives. Use for platelet signaling research without prodrug confounding. Also validated as a bidentate N,O-ligand for Mo(VI), Fe(II), and U(VI) peroxo complexes in oxidation catalysis and antifungal studies. Available ≥98% purity (HPLC).

Molecular Formula C6H13N3O2
Molecular Weight 159.19 g/mol
CAS No. 5657-22-7
Cat. No. B14723188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-morpholinomethyl-
CAS5657-22-7
Molecular FormulaC6H13N3O2
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1COCCN1CNC(=O)N
InChIInChI=1S/C6H13N3O2/c7-6(10)8-5-9-1-3-11-4-2-9/h1-5H2,(H3,7,8,10)
InChIKeyUBHGRGWVTOAFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, 1-Morpholinomethyl- (CAS 5657-22-7): Core Identity and Industrial Profile


Urea, 1-morpholinomethyl- (also known as morpholinomethylurea, MMU; CAS 5657-22-7; UNII HXI3Q21Z1S) is a nitrogen-containing organic compound with the molecular formula C6H13N3O2 and a molecular weight of 159.19 g/mol [1]. It is a Mannich base formed by the condensation of morpholine, formaldehyde, and urea . The compound features a urea functional group N-substituted with a morpholinomethyl moiety, which imparts both hydrogen-bonding capability from the urea group and the heteroatom-rich morpholine ring. Its reported physicochemical properties include a melting point of 162–163 °C, a predicted boiling point of 271.7±40.0 °C, a predicted density of 1.172±0.06 g/cm³, and a predicted pKa of 13.60±0.46 . MMU is cataloged in the FDA Global Substance Registration System and has been assigned the NSC numbers 30245 and 47858, indicating its historical evaluation in screening programs [1].

Why Urea, 1-Morpholinomethyl- Cannot Be Swapped with Generic Analogs


Urea, 1-morpholinomethyl- (MMU) occupies a specific niche among N-substituted urea Mannich bases that precludes simple substitution. Its single morpholinomethyl substituent confers a distinct combination of in vitro platelet antiaggregant potency superior to its clinical acyl derivative plafibride [1], a bidentate coordination mode through the morpholine ring nitrogen and the urea carbonyl oxygen that governs complex stoichiometry and geometry [2], and a short pharmacokinetic duration that fundamentally differs from the sustained-release profile of acyl-prodrug forms [1]. Analogs such as piperidinomethyl urea (PMU) replace the morpholine oxygen with a methylene group, altering both the electronic character and hydrophilicity of the ligand, while morpholinomethyl thiourea (MMTU) substitutes sulfur for oxygen, shifting the soft-hard acid-base character of the donor atoms and consequently the stability and reactivity of resulting metal complexes [3]. The quantitative evidence below substantiates why these structural differences translate into functionally distinct performance in pharmacological assays, coordination chemistry applications, and corrosion inhibition formulations.

Urea, 1-Morpholinomethyl- (CAS 5657-22-7): Head-to-Head Quantitative Evidence for Scientific Selection


In Vitro Platelet Antiaggregant Potency: Morpholinomethylurea (MMU) vs. Its Acyl Prodrug Plafibride

In a direct head-to-head in vitro comparison, morpholinomethylurea (MMU) demonstrated superior platelet antiaggregant potency relative to its clinical acyl derivative, plafibride (ITA 104). The study by Bruseghini et al. explicitly states that plafibride 'appeared as an effective antiaggregant agent although less powerful than morpholinomethylurea, one of its presumed metabolites' [1]. The same study established a reference framework for comparative interpretation: in ADP-induced platelet aggregation in the rat, plafibride at double dose was as active as acetylsalicylic acid (ASA), dipyridamole was less active than plafibride, and clofibrate was 'practically inactive' [1]. This creates a potency hierarchy of MMU > plafibride ≈ ASA > dipyridamole >> clofibrate for in vitro platelet antiaggregant activity. The precise fold-difference between MMU and plafibride was not quantified with IC50 values in the available literature; however, the directional potency advantage of MMU is consistently reported across the 1981 Arzneimittelforschung series [1][2].

Platelet aggregation inhibition Antithrombotic Cardiovascular pharmacology

Pharmacokinetic Duration Differentiation: Short-Acting MMU vs. Long-Acting Plafibride

A critical differentiation point between morpholinomethylurea (MMU) and its acyl prodrug plafibride lies in their duration of antiaggregant action. Bruseghini et al. reported that while MMU is more potent than plafibride in vitro, 'the ex vivo activity of MMU was nevertheless too short-lasting to be of any therapeutic interest' [1]. In contrast, plafibride demonstrated sustained antiaggregant activity: 'In all the experiments, the antiaggregating activity of plafibride was similar in intensity to that of ASA but more retarded' [1]. The mechanistic basis for this differentiation was further elucidated in studies showing that plafibride inhibited 3',5'-cyclic AMP-phosphodiesterase and that its pharmacokinetic profile involved gradual metabolic conversion to MMU and clofibric acid, providing a sustained-release prodrug mechanism [1][2]. The bioavailability study confirmed that plafibride 'presented a good and long-lasting platelet antiaggregating activity' in healthy volunteers [2].

Pharmacokinetics Drug metabolism Duration of action

Bidentate Coordination Mode in Oxodiperoxo Molybdenum(VI) Complexes: MMU as a Symmetrical N,O-Donor Ligand

Morpholinomethylurea (MMU) functions as a symmetrical bidentate ligand in oxodiperoxo molybdenum(VI) complexes of the type [MoO(O2)2L], coordinating to the metal center through the heterocyclic nitrogen of the morpholine ring and the carbonyl oxygen of the urea moiety [1]. This coordination mode is confirmed by IR spectroscopy, UV-Vis, and TGA/DTA analysis across a series of related Mannich base ligands including morpholinomethyl thiourea (MMTU), piperidinomethyl urea (PMU), piperidinomethyl thiourea (PMTU), pyrrolidinomethyl urea, and pyrrolidinomethyl thiourea [1]. Thermal gravimetric analysis indicated continuous weight loss until a stable oxide (MoO3) is formed, and the absence of water molecules in the coordination sphere was confirmed, demonstrating that MMU forms well-defined, anhydrous complexes suitable for reproducible catalytic and materials applications [1]. Molar conductance measurements confirmed the non-electrolytic nature of the complexes [1]. In a related study on pentapseudohalo nitrosyl iron complexes, MMU, MMTU, PMU, and PMTU all exhibited bidentate coordination through carbonyl oxygen/thiocarbonyl sulfur and the ring nitrogen of the heterocyclic base, with molecular modeling indicating a distorted octahedral environment around iron [2].

Coordination chemistry Molybdenum complexes Bidentate ligand

Metal Complex-Mediated Antifungal Activity Enhancement: U(VI)-MMU Complexes vs. Free MMU Ligand

Singh et al. (2012) synthesized uranium(VI) peroxo complexes of composition [UO(O2)L–L(NO3)2] using a series of Mannich base ligands including morpholinomethyl urea (MMU). Complex characterization was performed using elemental analysis, molar conductivity, magnetic susceptibility, IR, electronic, mass, 1H NMR, and 13C NMR spectroscopy, as well as TGA/DTA studies [1]. All complexes were non-electrolytic and diamagnetic, with the ligands binding in a bidentate mode through carbonyl oxygen (or thiocarbonyl sulfur for thiourea analogs) and the ring nitrogen [1]. Critically, 'the antifungal activity of the complexes is greater than that of the corresponding free ligands' [1]. This enhancement upon metal coordination is a class-level phenomenon observed across the MMU, morpholinomethyl thiourea, and piperidinomethyl thiourea complexes studied, but the specific fold-enhancement for the MMU complex versus free MMU was not numerically tabulated in the available abstract and metadata [1]. Mass spectra confirmed the molecular mass consistency of the complexes [1].

Antifungal activity Uranium complexes Bioinorganic chemistry

Physicochemical Property Differentiation: Melting Point and pKa of MMU vs. Structural Analogs

The experimental melting point of urea, 1-morpholinomethyl- (MMU) is reported as 162–163 °C , with a predicted pKa of 13.60±0.46 . This distinguishes it from its closest structural analog, 1,3-bis(morpholinomethyl)urea (CAS 6969-60-4; C11H22N4O3; MW 258.32 g/mol), which features two morpholinomethyl substituents on the urea core, doubling the hydrogen-bond acceptor count (5 vs. 3 for MMU) and substantially altering crystallinity and solubility profiles [1]. The mono-substituted MMU (MW 159.19) is approximately 99 Da lighter than the bis-substituted analog, with one fewer morpholine ring, resulting in a lower heavy atom count (11 vs. 18) and fewer rotatable bonds [1]. The morpholine nitrogen in MMU (predicted pKa ≈ 8.4 for the morpholine moiety, distinct from the urea -NH2 pKa ≈ 0.5) participates in pH-dependent reactivity and salt formation, a feature absent in the piperidine analog PMU, which lacks the inductive electron-withdrawing effect of the morpholine oxygen .

Physicochemical properties Quality control Pre-formulation

Role as a Synthetic Precursor: MMU as the Pharmacophoric Core of Plafibride-Class Hypolipemic/Antiaggregant Agents

Morpholinomethylurea (MMU) is the direct metabolic precursor and structural pharmacophore of plafibride (ITA 104, CAS 63394-05-8), a dual-action hypolipemic and platelet antiaggregant agent that reached clinical evaluation [1]. Plafibride is synthesized by N-acylation of MMU with clofibric acid (2-(p-chlorophenoxy)-2-methylpropionic acid) [1]. Clinically, plafibride at 1600 mg/d p.o. showed a platelet antiaggregant effect 'similar in intensity to that shown by ASA,' with 'better gastric tolerance and a lower incidence of adverse events than did clofibrate' . In normolipemic rats, plafibride demonstrated greater triglyceride-lowering activity than clofibrate [2]. This establishes MMU as the essential core scaffold: any modification to the morpholine ring (e.g., substitution with piperidine in PMU) or to the urea group (e.g., thiourea in MMTU) would alter the metabolic and pharmacodynamic profile of resulting acyl derivatives [1]. Furthermore, the Ribalta et al. study demonstrated that N-acyl-N'-MMU derivatives retain activity initially through the intact molecule, with possible prodrug-like behavior contributing to sustained effects, making MMU the validated starting point for derivative libraries [1].

Prodrug design Hypolipemic agents Medicinal chemistry

Urea, 1-Morpholinomethyl- (5657-22-7): High-Impact Application Scenarios Grounded in Evidence


Pharmacological Studies of Intrinsic Platelet Antiaggregant Mechanisms

MMU is the appropriate compound for studying direct, non-prodrug-mediated platelet antiaggregant mechanisms. As demonstrated by Bruseghini et al., MMU is the active metabolite responsible for the antiaggregant activity of plafibride, with superior in vitro potency [1]. Researchers investigating acute platelet inhibition signaling pathways should select MMU over plafibride to eliminate the confounding variable of gradual prodrug hydrolysis and to study the intrinsic pharmacodynamics of the morpholinomethylurea scaffold. MMU's short ex vivo duration makes it particularly suitable for in vitro mechanistic studies where sustained pharmacokinetics are unnecessary or undesirable.

Coordination Chemistry and Catalyst Design Using Bidentate N,O-Donor Mannich Base Ligands

The consistent bidentate N,O-coordination mode of MMU—confirmed in Mo(VI) oxodiperoxo complexes, Fe(II) nitrosyl complexes, and U(VI) peroxo complexes [1]—positions it as a reliable ligand for designing well-defined metal complexes. The morpholine oxygen provides an additional hydrophilic site and potential hydrogen-bond acceptor absent in the piperidine analog PMU. Researchers developing oxidation catalysts based on Mo(VI) or W(VI) peroxo complexes, or investigating metal-based antifungal agents, can use MMU as a structurally characterized, reproducible ligand whose coordination chemistry is documented across multiple metal centers and whose complexes show enhanced bioactivity relative to the free ligand [1].

Medicinal Chemistry: Building Block for Dual-Action Hypolipemic/Antiaggregant Derivative Libraries

MMU is the validated pharmacophoric core of the clinically studied plafibride series [1]. Medicinal chemists developing novel cardiovascular agents should procure MMU as the starting scaffold for N-acyl derivative synthesis. The Ribalta et al. (1981) study established that N-acylation of MMU with carboxylic acids possessing antiaggregant, anti-inflammatory, or hypolipemic activity yields compounds with combined therapeutic profiles [1]. This scaffold-hopping strategy leverages the intrinsic antiaggregant activity of MMU while appending additional pharmacophores via the urea NH2 group, as demonstrated by the superior gastric tolerance and dual-action profile of plafibride compared to clofibrate .

Quality Control Reference Standard for Plafibride Metabolite Analysis

MMU is a confirmed metabolite of plafibride, identified as the active species responsible for the antiaggregant effect [1]. Analytical laboratories and pharmaceutical quality control departments developing HPLC or LC-MS methods for plafibride bioanalysis require authentic MMU as a reference standard for metabolite identification, quantification, and stability-indicating assays. The compound's well-defined melting point (162–163 °C) provides a straightforward identity verification parameter for incoming material qualification, while its characterized mass spectral fragmentation pattern (confirmed in multiple metal complex studies) [2] supports its use as a system suitability standard.

Quote Request

Request a Quote for Urea, 1-morpholinomethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.